molecular formula C9H13ClN2O2 B1450241 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride CAS No. 2060033-58-9

5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride

Cat. No. B1450241
M. Wt: 216.66 g/mol
InChI Key: YHGCTVBLJBODIL-UHFFFAOYSA-N
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Description

The compound “5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride” is a chemical with the CAS Number: 2060033-58-9 . It has a molecular weight of 216.67 . The IUPAC name for this compound is 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2.ClH/c12-9(13)7-6-10-8-4-2-1-3-5-11(7)8;/h6H,1-5H2,(H,12,13);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is shipped at normal temperature .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Demchenko et al. (2021) explored the synthesis of novel quaternary salts derivatives of 5H-imidazo[1,2-a]azepine, revealing their potential in antimicrobial applications. The synthesized compounds demonstrated antibacterial and antifungal activities, particularly against strains like Staphylococcus aureus and Escherichia coli (Demchenko et al., 2021).

Novel Synthetic Routes

Xu et al. (2019) detailed an innovative synthesis method for 5H-benzo[c]imidazo[1,2-a]azepine-6-carboxylic acids. This method combined imidazole and benzoazepine moieties, indicating the potential for developing hybrid compounds with various biological activities (Xu et al., 2019).

Development of New Heterocyclic Systems

Kovtunenko et al. (1996) developed a method to prepare 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines, leading to the creation of new heterocyclic systems. This advancement could be significant for pharmaceutical and chemical research (Kovtunenko et al., 1996).

Antiviral Activity

Research by Demchenko et al. (2019) focused on the synthesis and antiviral properties of certain 5H-imidazo[1,2-a]azepine derivatives. Their findings indicate promising antiviral activities, particularly against the Flu A H1N1 virus (Demchenko et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c12-9(13)7-6-10-8-4-2-1-3-5-11(7)8;/h6H,1-5H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGCTVBLJBODIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C(N2CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride
Reactant of Route 3
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride
Reactant of Route 4
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride
Reactant of Route 5
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride
Reactant of Route 6
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride

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